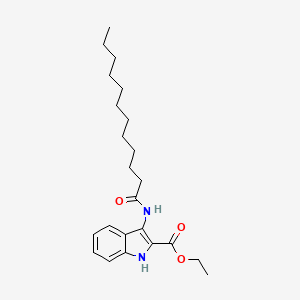![molecular formula C29H23NO2 B14188683 4-{2-[4-(Diphenylamino)phenyl]ethenyl}phenyl prop-2-enoate CAS No. 909567-85-7](/img/structure/B14188683.png)
4-{2-[4-(Diphenylamino)phenyl]ethenyl}phenyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[4-(Diphenylamino)phenyl]ethenyl}phenyl prop-2-enoate is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diphenylamino group attached to a phenyl ring, which is further connected to an ethenyl group and a prop-2-enoate moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(Diphenylamino)phenyl]ethenyl}phenyl prop-2-enoate typically involves a multi-step process. One common method includes the reaction of 4-(diphenylamino)benzaldehyde with a suitable ethenylating agent under basic conditions to form the intermediate 4-{2-[4-(Diphenylamino)phenyl]ethenyl}benzaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with malonic acid or its derivatives to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-{2-[4-(Diphenylamino)phenyl]ethenyl}phenyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group or reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
4-{2-[4-(Diphenylamino)phenyl]ethenyl}phenyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-{2-[4-(Diphenylamino)phenyl]ethenyl}phenyl prop-2-enoate involves its interaction with specific molecular targets and pathways. The diphenylamino group can participate in electron transfer processes, while the ethenyl and prop-2-enoate moieties can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{2-[4-(Dimethylamino)phenyl]ethenyl}phenyl prop-2-enoate
- 4-{2-[4-(Diethylamino)phenyl]ethenyl}phenyl prop-2-enoate
- 4-{2-[4-(Diphenylamino)phenyl]ethenyl}benzaldehyde
Uniqueness
4-{2-[4-(Diphenylamino)phenyl]ethenyl}phenyl prop-2-enoate is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
909567-85-7 |
|---|---|
Molekularformel |
C29H23NO2 |
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
[4-[2-[4-(N-phenylanilino)phenyl]ethenyl]phenyl] prop-2-enoate |
InChI |
InChI=1S/C29H23NO2/c1-2-29(31)32-28-21-17-24(18-22-28)14-13-23-15-19-27(20-16-23)30(25-9-5-3-6-10-25)26-11-7-4-8-12-26/h2-22H,1H2 |
InChI-Schlüssel |
ZNZJPCNSYLZGEF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-{5-[1-(morpholin-4-yl)ethyl]furan-2-yl}benzoate](/img/structure/B14188600.png)
![2H-Naphtho[1,2-b]pyran-2-one, 4-(mercaptomethyl)-](/img/structure/B14188604.png)
![4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carbonitrile](/img/structure/B14188613.png)
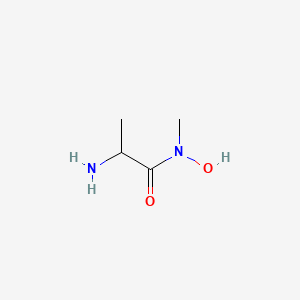
![4-Methoxy-3-[(2-methyl-2-phenylpropyl)amino]-1H-isoindol-1-one](/img/structure/B14188623.png)
![4-(4-Methoxyphenyl)-5-{4-[(propan-2-yl)oxy]phenyl}-1H-pyrazol-3-amine](/img/structure/B14188632.png)
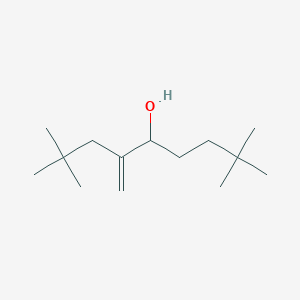

![5,5'-Bibenzo[h]quinoline](/img/structure/B14188655.png)
![Pyridine, 4-methyl-3-[(4-methylphenyl)methyl]-](/img/structure/B14188659.png)
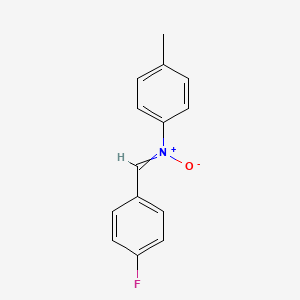
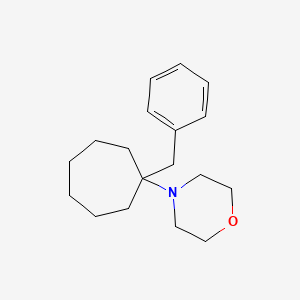
![2H-Azepin-2-one, 1-[3-[6-(4-fluorophenyl)-3-pyridinyl]propyl]hexahydro-](/img/structure/B14188681.png)
